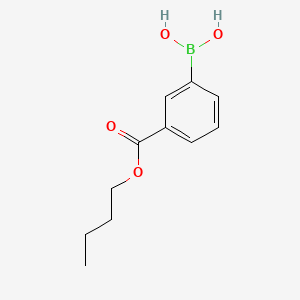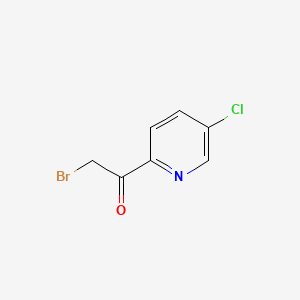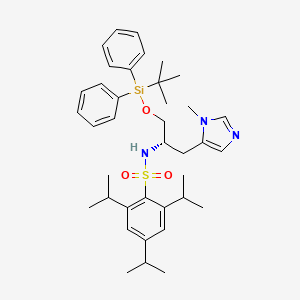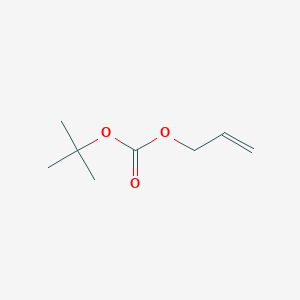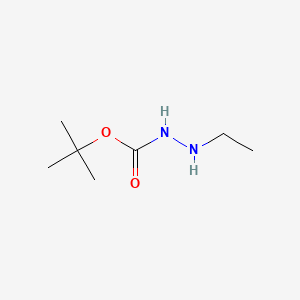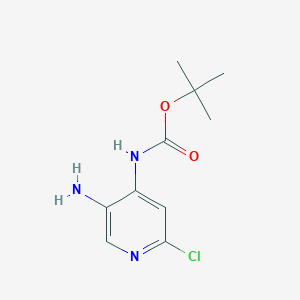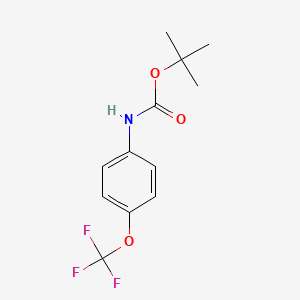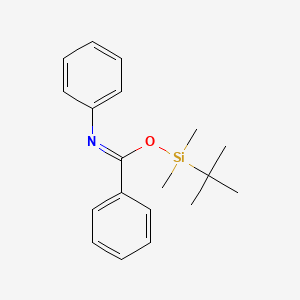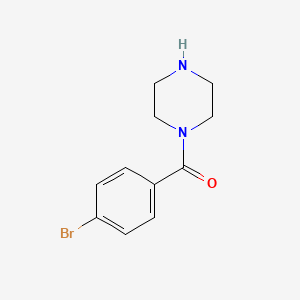
(4-Bromophenyl)(piperazin-1-yl)methanone
Vue d'ensemble
Description
The compound "(4-Bromophenyl)(piperazin-1-yl)methanone" is a chemical entity that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The presence of the bromophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to achieve a high yield of 88.5% . Similarly, novel piperazine derivatives have been synthesized through acylation reactions, as seen in the preparation of 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)(piperazin-1-yl)methanone."
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction studies . The piperazine ring typically adopts a chair conformation, which is a stable form for six-membered rings containing nitrogen atoms. The presence of substituents like the bromophenyl group can influence the overall molecular geometry and the electronic distribution within the molecule, which can be further analyzed using computational methods such as density functional theory (DFT) calculations .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, depending on the functional groups attached to the piperazine ring. For example, the presence of a methanone group suggests that the compound could undergo nucleophilic addition reactions with various nucleophiles. The bromophenyl group could also be involved in substitution reactions, where the bromine atom can be replaced by other groups or atoms, potentially leading to a wide range of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall polarity of the molecule, can affect these properties. For example, intermolecular hydrogen bonds of the type C—H…O and C—H…N can contribute to the stability of the molecule in the solid state . The lipophilicity of the compound, indicated by its Log P value, can provide insights into its potential bioavailability and distribution within biological systems .
Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Method : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound is obtained in good yield via a three-step protocol .
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Novel Compounds
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Method : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound is obtained in good yield via a three-step protocol .
Treatment for Neurological Disorders
- Field : Neuropharmacology
- Application : The piperazine ring, a component of “(4-Bromophenyl)(piperazin-1-yl)methanone”, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
- Method : The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
- Results : The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Antifungal Agents
- Field : Pharmaceutical Sciences
- Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Method : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results : The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; the results also show that 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .
Antibacterial Activity
- Field : Pharmaceutical Sciences
- Application : The compound is used in the synthesis of a novel Mannich derivative with promising antibacterial activity .
- Method : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound is obtained in good yield via a three-step protocol .
Antitumor Activity
- Field : Pharmaceutical Sciences
- Application : Certain derivatives of indole, which can be synthesized using “(4-Bromophenyl)(piperazin-1-yl)methanone”, have shown antitumor activity .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antitubercular Agents
- Field : Pharmaceutical Sciences
- Application : Various 3-(4-((1-(4-bromo-3substitutedphenyl)-1H-1, 2, 3-triazol-4-yl) methyl) piperazin-1-yl) benzo[d]isoxazole derivatives are synthesized as antitubercular agents against H 37 Rv strain Mycobacterium tuberculosis .
- Method : The compounds are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
- Results : The structures of the new prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .
Orientations Futures
The future directions for research on “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals. For instance, a derivative showed an efficient reversible MAGL inhibition and a promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could be further developed as potential therapeutic agents .
Propriétés
IUPAC Name |
(4-bromophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJZWLGUPJDGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460985 | |
| Record name | (4-Bromophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(piperazin-1-yl)methanone | |
CAS RN |
59939-72-9 | |
| Record name | (4-Bromophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



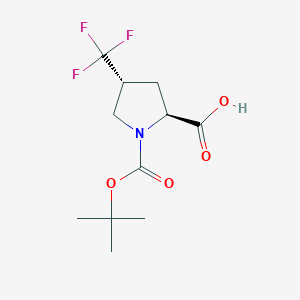
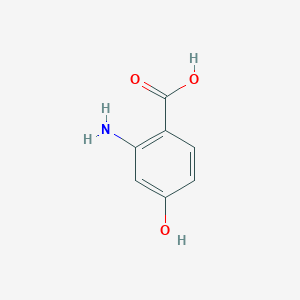
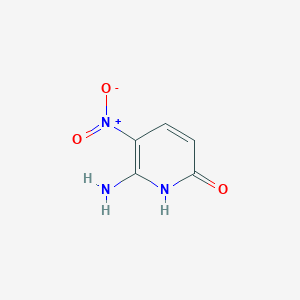
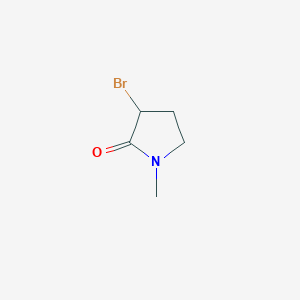
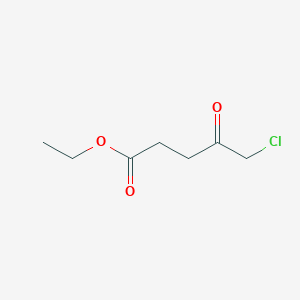
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
